N-decylformamide
Description
N-Decylformamide (C₁₁H₂₃NO) is a long-chain alkylformamide characterized by a formamide group (-NHCHO) attached to a decyl chain (10-carbon alkyl group).
The decyl chain likely enhances hydrophobicity compared to shorter-chain analogs, which could influence solubility and biological activity. By analogy, this compound may require similar safety measures despite its shorter chain length.
Properties
CAS No. |
42414-94-8 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-decylformamide |
InChI |
InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-9-10-12-11-13/h11H,2-10H2,1H3,(H,12,13) |
InChI Key |
ZNCRMMYZWDNTCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-decylformamide can be synthesized through several methods. One common method involves the reaction of decylamine with formic acid or its derivatives. The reaction typically proceeds under mild conditions, often requiring a catalyst to enhance the reaction rate and yield. For example, the reaction can be carried out using formic acid and decylamine in the presence of a catalyst such as aluminum oxide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The process generally includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-decylformamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can yield primary amines from this compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield decanoic acid, while reduction can produce decylamine.
Scientific Research Applications
N-decylformamide has several applications in scientific research:
Biology: this compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive molecules.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-decylformamide involves its interaction with various molecular targets. In biochemical contexts, it can act as a substrate for enzymes that catalyze the hydrolysis of amides. The formamide group is susceptible to nucleophilic attack, leading to the formation of formic acid and the corresponding amine. This reaction pathway is crucial in understanding its role in biological systems .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to N-decylformamide:
N,N-Dimethylformamide (DMF, C₃H₇NO): A small, polar aprotic solvent with broad applications in organic synthesis and pharmaceuticals ().
N-Methylformamide (NMF, C₂H₅NO): A primary metabolite of DMF, used in peptide synthesis and as a solvent ().
N,N-Dimethylacetamide (DMAc, C₄H₉NO): Similar to DMF but with a methyl group replacing the formyl hydrogen, offering higher thermal stability ().
N-[3-Decylamino-5-hydroxymethylphenyl]acetamide: An acetamide derivative with a decyl chain, studied for its bioactivity and solubility ().
Physicochemical Properties
Key Observations :
- Hydrophobicity : The decyl chain in this compound reduces water solubility compared to DMF and NMF, aligning it more with lipid-soluble applications.
- Thermal Stability : Longer alkyl chains (e.g., decyl) may increase melting/boiling points relative to DMF, as seen in N-octadecylformamide’s handling requirements ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
